molecular formula C13H15F3N2O6S B604975 3-システイニルアセトアミノフェン トリフルオロ酢酸塩 CAS No. 1331891-93-0

3-システイニルアセトアミノフェン トリフルオロ酢酸塩

カタログ番号: B604975
CAS番号: 1331891-93-0
分子量: 384.33 g/mol
InChIキー: PDZGEXMJHANKLR-QRPNPIFTSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-システイニルアセトアミノフェン(トリフルオロ酢酸塩)は、アセトアミノフェンの代謝産物であり、その代謝中に生成されます。 これは、アセトアミノフェン-タンパク質付加体であり、肝毒性の有無にかかわらず、アセトアミノフェンの治療用量と過剰投与後のヒト血清から分離されています 。この化合物は、アセトアミノフェン代謝とその関連する毒性に関する研究において重要です。

2. 製法

合成ルートと反応条件

3-システイニルアセトアミノフェン(トリフルオロ酢酸塩)は、アセトアミノフェンとシステインとの反応によって合成されます。この反応は通常、システインとアセトアミノフェン分子の間にチオエーテル結合を形成することを伴います。 トリフルオロ酢酸塩形は、生成物をトリフルオロ酢酸で処理することによって得られます .

工業生産方法

3-システイニルアセトアミノフェン(トリフルオロ酢酸塩)の具体的な工業生産方法はあまり記載されていませんが、合成は一般的に、制御された条件下でアセトアミノフェンとシステインとの反応を含む標準的な有機合成プロトコルに従います。生成物は次に精製され、トリフルオロ酢酸塩形に変換されます。

科学的研究の応用

Chemical Properties and Metabolism

3-Cysteinylacetaminophen trifluoroacetic acid salt is formed through the conjugation of acetaminophen with cysteine, primarily in the liver. This compound is significant as it represents one of the major pathways through which acetaminophen is detoxified. Its chemical structure is characterized by the presence of trifluoroacetic acid, which enhances its stability and solubility in biological systems .

Toxicology and Hepatotoxicity

The primary application of 3-cysteinylacetaminophen trifluoroacetic acid salt lies in understanding acetaminophen-induced hepatotoxicity. Acetaminophen overdose can lead to severe liver damage due to the accumulation of its toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI). The formation of cysteine adducts, such as 3-cysteinylacetaminophen, serves as a protective mechanism against NAPQI toxicity .

Case Studies and Research Findings

  • Diagnostic Biomarker : Research indicates that serum levels of 3-cysteinylacetaminophen can be measured to assess acetaminophen exposure and liver injury. In cases of overdose, concentrations can increase significantly, making it a potential biomarker for diagnosing acute liver injury . For instance, a study found that during acute liver injury due to acetaminophen overdose, serum levels of this metabolite could rise up to 30 μM .
  • Protective Mechanisms : A notable study demonstrated that silymarin pretreatment reduced the production of 3-cysteinylacetaminophen in mice subjected to acetaminophen-induced liver injury. This suggests that modulation of this metabolic pathway could be beneficial in protecting against hepatotoxic effects .

Pharmacokinetics and Drug Interactions

The pharmacokinetic profile of 3-cysteinylacetaminophen trifluoroacetic acid salt has implications for drug interactions and therapeutic strategies. Its long half-life compared to acetaminophen allows for prolonged monitoring in clinical settings. Understanding its metabolism can inform dosing regimens for acetaminophen to minimize toxicity risks .

The clinical relevance of 3-cysteinylacetaminophen trifluoroacetic acid salt extends beyond diagnostics into therapeutic interventions. Its role as a biomarker can assist clinicians in making informed decisions regarding treatment protocols for patients presenting with suspected acetaminophen overdose.

Case Study Example

A prospective study involving patients with suspected acetaminophen overdose highlighted the utility of measuring serum levels of cysteine adducts as part of the diagnostic process. Patients with elevated adduct levels were more likely to have significant liver injury, emphasizing the importance of this metabolite in clinical assessments .

作用機序

3-システイニルアセトアミノフェン(トリフルオロ酢酸塩)は、主に細胞タンパク質との相互作用を通じて作用を発揮します。タンパク質と付加体を形成し、正常な細胞機能を阻害する可能性があります。 この化合物は、腎臓のグルタチオンレベルを低下させ、この効果は、γ-グルタミル阻害剤であるアシビシンによってブロックすることができます 。関係する分子標的と経路には、γ-グルタミルサイクルとさまざまな酸化ストレス経路が含まれます。

6. 類似化合物の比較

類似化合物

  • 3-(システイン-S-イル)アセトアミノフェン
  • APAP-Cys

比較

3-システイニルアセトアミノフェン(トリフルオロ酢酸塩)は、トリフルオロ酢酸塩として形成されるためにユニークであり、これはその溶解性と安定性に影響を与える可能性があります。 他の類似の化合物と比較して、腎毒性に特に関与しており、アセトアミノフェンの代謝と毒性を研究するための研究で広く使用されています .

準備方法

Synthetic Routes and Reaction Conditions

3-Cysteinylacetaminophen (trifluoroacetate salt) is synthesized through the reaction of acetaminophen with cysteine. The reaction typically involves the formation of a thioether bond between the cysteine and the acetaminophen molecule. The trifluoroacetate salt form is obtained by treating the product with trifluoroacetic acid .

Industrial Production Methods

While specific industrial production methods for 3-Cysteinylacetaminophen (trifluoroacetate salt) are not well-documented, the synthesis generally follows standard organic synthesis protocols involving the reaction of acetaminophen with cysteine under controlled conditions. The product is then purified and converted to its trifluoroacetate salt form.

化学反応の分析

反応の種類

3-システイニルアセトアミノフェン(トリフルオロ酢酸塩)は、以下を含むいくつかの種類の化学反応を起こします。

    酸化: この反応は、反応性酸素種の生成につながる可能性があります。

    還元: この反応は、化合物を元のアセトアミノフェン形に戻すことができます。

    置換: この反応は、分子内の官能基の置換を伴います。

一般的な試薬と条件

    酸化: 一般的な試薬には、過酸化水素やその他の酸化剤が含まれます。

    還元: 一般的な試薬には、水素化ホウ素ナトリウムなどの還元剤が含まれます。

    置換: さまざまな求核剤を、目的の置換に応じて使用できます。

主要な生成物

これらの反応から生成される主要な生成物には、修飾されたアセトアミノフェン誘導体とさまざまなシステイン抱合体があります .

4. 科学研究への応用

3-システイニルアセトアミノフェン(トリフルオロ酢酸塩)には、いくつかの科学研究への応用があります。

類似化合物との比較

Similar Compounds

  • 3-(Cysteine-S-yl)acetaminophen
  • APAP-Cys

Comparison

3-Cysteinylacetaminophen (trifluoroacetate salt) is unique due to its formation as a trifluoroacetate salt, which can influence its solubility and stability. Compared to other similar compounds, it has been specifically implicated in nephrotoxicity and has been used extensively in research to study the metabolism and toxicology of acetaminophen .

生物活性

3-Cysteinylacetaminophen trifluoroacetic acid salt (APAP-CYS) is a compound formed from the conjugation of acetaminophen with cysteine, primarily as a detoxification pathway for the reactive metabolite N-acetyl-p-benzoquinone imine (NAPQI). This article explores the biological activity of APAP-CYS, focusing on its protective effects against acetaminophen-induced liver injury, its metabolism, and potential clinical implications.

The biological activity of APAP-CYS is closely associated with its role in mitigating the hepatotoxic effects of acetaminophen. Acetaminophen overdose can lead to the formation of NAPQI, which depletes glutathione levels and causes oxidative stress in liver cells. The conjugation of NAPQI with cysteine forms APAP-CYS, which is less toxic and can be excreted from the body.

Key Findings:

  • Detoxification Role : APAP-CYS acts as a detoxifying agent by reducing the levels of NAPQI and restoring glutathione levels in the liver .
  • Biomarker for Toxicity : Serum levels of APAP-CYS can serve as a biomarker for assessing acetaminophen exposure and potential liver injury. Studies have shown that during acute liver injury, APAP-CYS concentrations can rise significantly, indicating increased formation due to elevated NAPQI levels .

Pharmacokinetics and Metabolism

The pharmacokinetic profile of APAP-CYS is crucial for understanding its efficacy and safety. Research indicates that after acetaminophen administration, the formation of APAP-CYS is time-dependent and correlates with liver injury severity.

Table 1: Pharmacokinetic Parameters of APAP-CYS

ParameterValue
Half-life1-2 days
Peak concentrationUp to 30 µM during overdose
Serum concentration in therapeutic doses< 1 µM

Protective Effects Against Liver Injury

Numerous studies have highlighted the protective effects of APAP-CYS against acetaminophen-induced hepatotoxicity. One notable study demonstrated that pre-treatment with silymarin significantly reduced the production of APAP-CYS while also restoring liver function markers such as ALT and AST .

Case Study: Silymarin and APAP-CYS Interaction

In a controlled study, mice treated with silymarin before acetaminophen exposure showed:

  • Decreased Serum ALT/AST Levels : Indicating reduced liver damage.
  • Restoration of Glutathione Levels : Suggesting enhanced detoxification capacity.
  • Reduced Expression of CYP2E1 : This enzyme is responsible for converting acetaminophen to its toxic metabolites, thus inhibiting further production of NAPQI .

Clinical Implications

The biological activity of APAP-CYS has significant clinical implications, particularly in managing acetaminophen overdose. Given its role as a detoxifying agent, monitoring serum levels of APAP-CYS could improve diagnostic accuracy in cases of suspected overdose.

Potential Applications:

  • Diagnostic Marker : As a biomarker for acetaminophen toxicity, measuring APAP-CYS levels could help differentiate between acute and chronic liver injury cases.
  • Therapeutic Agent : Future research may explore the use of APAP-CYS or its analogs as therapeutic agents to prevent or mitigate liver injury from acetaminophen overdose.

特性

IUPAC Name

(2R)-3-(5-acetamido-2-hydroxyphenyl)sulfanyl-2-aminopropanoic acid;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4S.C2HF3O2/c1-6(14)13-7-2-3-9(15)10(4-7)18-5-8(12)11(16)17;3-2(4,5)1(6)7/h2-4,8,15H,5,12H2,1H3,(H,13,14)(H,16,17);(H,6,7)/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDZGEXMJHANKLR-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)O)SCC(C(=O)O)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC(=C(C=C1)O)SC[C@@H](C(=O)O)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。